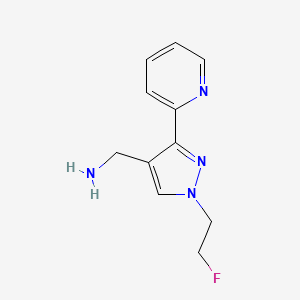

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Description

Structural Overview and Nomenclature

The structural architecture of this compound represents a complex heterocyclic system that incorporates multiple pharmacologically relevant moieties. The compound features a central pyrazole ring, which serves as the fundamental scaffold, with specific substitutions that significantly influence its chemical behavior and biological activity. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms positioned at the 1 and 2 positions, creating a system that exhibits both electron-donating and electron-withdrawing characteristics depending on the substitution pattern.

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of each functional group. The systematic name indicates the presence of a 2-fluoroethyl group attached to the N1 position of the pyrazole ring, a pyridin-2-yl substituent at the C3 position, and a methanamine group attached to the C4 position. This specific substitution pattern creates a molecule with distinct electronic properties and spatial arrangement that differentiates it from other pyrazole derivatives.

Table 1: Molecular Properties of this compound

The structural features of this compound include several notable characteristics that contribute to its chemical properties. The fluoroethyl substituent introduces electronegativity and lipophilicity to the molecule, while the pyridine ring provides additional aromatic character and potential coordination sites. The methanamine functional group serves as a primary amine, offering sites for hydrogen bonding and potential chemical modification. These structural elements combine to create a molecule with enhanced pharmacological potential compared to simpler pyrazole derivatives.

The three-dimensional conformation of this compound is influenced by the spatial arrangement of its substituents and the inherent planarity of the pyrazole and pyridine ring systems. The compound exhibits conformational flexibility due to the rotatable bonds connecting the substituents to the pyrazole core, allowing for multiple low-energy conformations that may interact differently with biological targets. The presence of multiple nitrogen atoms throughout the structure provides opportunities for hydrogen bonding interactions, both as donors and acceptors, which significantly influences the compound's solubility and binding characteristics.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term pyrazole for this class of compounds. The foundational synthesis methodology was established by Hans von Pechmann in 1898, who developed classical approaches for constructing pyrazole rings from acetylene and diazomethane. These early discoveries laid the groundwork for subsequent developments in substituted pyrazole chemistry that would eventually lead to the sophisticated derivatives observed today.

The evolution of pyrazole chemistry has been marked by significant advances in synthetic methodologies and an increasing understanding of structure-activity relationships. The introduction of fluoroalkyl substituents into heterocyclic systems gained prominence in the latter half of the twentieth century as medicinal chemists recognized the unique properties that fluorine atoms could impart to pharmaceutical compounds. The incorporation of fluoroethyl groups specifically became valuable due to their ability to enhance metabolic stability while maintaining favorable pharmacokinetic properties.

The specific compound this compound represents a more recent development in the field of targeted heterocyclic synthesis, designed with specific biological targets in mind. The compound synthesis typically involves multi-step organic reactions that require precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. This level of sophistication in design reflects the modern approach to drug discovery, where compounds are engineered to interact with specific biological targets rather than discovered through serendipitous observations.

Table 2: Historical Milestones in Pyrazole Chemistry Leading to Current Compound

| Year | Development | Significance |

|---|---|---|

| 1883 | Ludwig Knorr coins term "pyrazole" | Establishment of fundamental nomenclature |

| 1898 | Hans von Pechmann synthesizes pyrazole from acetylene and diazomethane | First systematic synthesis methodology |

| Mid-20th Century | Introduction of fluoroalkyl substituents in medicinal chemistry | Enhanced pharmacological properties |

| Late 20th Century | Development of substituted pyrazolopyridines | Expanded biological activity spectrum |

| Early 21st Century | Targeted synthesis of complex pyrazole derivatives | Specific biological target engagement |

The contemporary synthesis of this compound reflects advances in both synthetic organic chemistry and computational drug design. Modern synthetic approaches typically employ convergent strategies where the pyrazole core is constructed first, followed by introduction of the various substituents through selective functionalization reactions. The development of this compound also benefited from advances in analytical techniques that allow for precise characterization of complex heterocyclic structures, ensuring that the desired substitution pattern is achieved with high fidelity.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass broader implications for the field of medicinal chemistry and drug design. Pyrazole derivatives, as a class, have demonstrated remarkable versatility in biological systems, exhibiting activities ranging from anti-inflammatory and analgesic properties to more specialized functions such as kinase inhibition. This particular compound exemplifies the sophisticated approach to molecular design that characterizes modern pharmaceutical research, where specific structural features are incorporated to achieve desired biological outcomes.

The compound represents an important contribution to the growing library of pyrazolopyridine-based molecules that have shown promise as anti-proliferative agents. Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives can exert their antitumor impact through various mechanisms, including cell growth inhibition, and the structural features present in this compound position it as a valuable member of this therapeutic class. The specific substitution pattern provides opportunities for interaction with biological targets that are not accessible to simpler pyrazole derivatives.

From a structural chemistry perspective, this compound illustrates important principles of heterocyclic design that have broader applications in the field. The combination of multiple heterocyclic systems within a single molecule creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions are fundamental to the compound's ability to engage with biological targets and represent key considerations in the design of related molecules.

Table 3: Structural Features and Their Significance in Heterocyclic Chemistry

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Pyrazole Core | Five-membered aromatic heterocycle with two adjacent nitrogens | Provides fundamental pharmacophore for biological activity |

| Fluoroethyl Substituent | Introduces electronegativity and metabolic stability | Enhances drug-like properties and target selectivity |

| Pyridin-2-yl Group | Additional aromatic nitrogen-containing ring | Offers coordination sites and hydrogen bonding opportunities |

| Methanamine Function | Primary amine functional group | Provides site for protonation and additional hydrogen bonding |

The importance of this compound in the context of c-Met kinase inhibition research cannot be overstated, as c-Met tyrosine kinase plays a key role in oncogenic processes. The inhibition of c-Met has emerged as an attractive target for human cancer treatment, and compounds like this one contribute to the expanding arsenal of potential therapeutic agents. The structural features present in this molecule align with the known requirements for effective c-Met inhibitors, which typically consist of three distinct units that interact with different regions of the protein binding site.

The compound also serves as an important example of how modern heterocyclic chemistry has evolved to address specific challenges in drug discovery. The incorporation of multiple heterocyclic systems within a single molecule represents a sophisticated approach to achieving selectivity and potency in biological systems. This design strategy has become increasingly important as researchers seek to develop compounds that can distinguish between closely related biological targets, minimizing off-target effects while maximizing therapeutic benefit.

Properties

IUPAC Name |

[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c12-4-6-16-8-9(7-13)11(15-16)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMVEJSMPJGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrazole precursors such as 3-iodo-1H-pyrazolo[3,4-b]pyridine or substituted 4-phenyl-1H-pyrazol-5-amines.

- Pyridin-2-ylmethylamine or related pyridine derivatives for introduction of the pyridin-2-yl moiety.

- 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) for N-alkylation.

- Various catalysts and reagents for cross-coupling and amination reactions.

Representative Synthetic Route from Patent WO2013086935A1

A notable method uses 3-iodo-1H-pyrazolo[3,4-b]pyridine as a cheap and readily available raw material. The key steps include:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-alkylation with o-fluorobenzyl bromide | Potassium carbonate, room temperature, DMF solvent | 71.16 | Molar ratio pyrazole:fluorobenzyl bromide:K2CO3 = 1:1.0-1.5:1.5-3.0 |

| 2 | Cyanation via cyano zinc reagent | Zinc powder, Pd catalysts (Pd(PPh3)4), DMAC solvent, 100-150 °C | 63.7 | Molar ratio compound to cyano zinc 1:0.7-1.2 |

| 3 | Methanolysis and amidation | Sodium methoxide, ammonium chloride, acetic acid, methanol | Not specified | Conversion to intermediate amide |

| 4 | Formation of formamidine hydrochloride salt | Hydrogen chloride gas, methyl tert-butyl ether solvent | Not specified | Final compound isolated as hydrochloride salt |

This method is characterized by mild reaction conditions, inexpensive raw materials, and improved total yield, making it suitable for large-scale preparation.

Alternative Synthetic Approaches from Literature

Condensation and Chlorination: Starting from substituted 4-phenyl-1H-pyrazol-5-amines, condensation with 3-oxo-3-phenylpropanoate forms pyrazolo[1,5-a]pyrimidinones, which are chlorinated with POCl3 and tetramethylammonium chloride, then reacted with 2-pyridinemethanamine to introduce the pyridin-2-yl group.

Suzuki Coupling and Protection Strategies: For related pyrazole derivatives, Boc-protection of amines followed by Suzuki coupling with aryl/heteroaryl boronic acids is used to diversify substituents, followed by hydrogenation to remove protecting groups.

Reductive Amination: Conventional reductive amination between aldehydes and amines is employed to form pyridin-2-yl-methylamine derivatives, with subsequent purification by extraction and distillation.

Reaction Conditions and Optimization

| Parameter | Preferred Conditions | Remarks |

|---|---|---|

| Solvents | DMF, DMAC, methanol, methyl tert-butyl ether | DMF preferred for alkylation; DMAC for cyanation |

| Temperature | Room temperature for alkylation; 100-150 °C for cyanation | Higher temperature needed for metal-catalyzed cyanation |

| Catalysts | Pd(PPh3)4, bismuth(diphenylphosphino)ferrocene (dppf) | Essential for coupling reactions |

| Bases | Potassium carbonate, sodium methoxide | Used for deprotonation and nucleophilic substitution |

| Molar Ratios | Pyrazole:alkyl halide:base = 1:1.0-1.5:1.5-3.0 | Optimized for maximum yield |

Yields and Purification

- The initial N-alkylation step yields approximately 71% isolated product.

- Subsequent cyanation step yields around 64%.

- Later steps involving amidation and salt formation achieve near quantitative yields (up to 99% combined).

- Purification typically involves crystallization, extraction, drying over magnesium sulfate, and distillation under reduced pressure.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | N-alkylation | 3-iodo-pyrazolo-pyridine, o-fluorobenzyl bromide, K2CO3 | RT, DMF | 71.16 | N-(2-fluorobenzyl) pyrazolopyridine |

| 2 | Cyanation | Cyano zinc, Pd catalyst, DMAC | 100-150 °C | 63.7 | Cyano-substituted intermediate |

| 3 | Methanolysis/Amidation | Sodium methoxide, NH4Cl, AcOH, MeOH | Mild | Not specified | Amide intermediate |

| 4 | Salt formation | HCl gas, MTBE | RT | Near quantitative | Final hydrochloride salt |

Research Findings and Practical Considerations

- The method employing 3-iodo-1H-pyrazolo[3,4-b]pyridine is advantageous due to the low cost and availability of starting materials.

- Use of palladium catalysts and appropriate ligands ensures efficient cross-coupling and cyanation.

- Reaction solvents such as DMF and DMAC are critical for solubility and reaction rate.

- The multi-step synthesis requires careful control of stoichiometry and temperature to maximize yield and purity.

- The final compound is often isolated as a hydrochloride salt to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The pyridin-2-yl group at position 3 (as in the main compound) is associated with enhanced binding to kinase targets, as seen in crizotinib analogs .

- Fluorine-containing substituents (e.g., 2-fluoroethyl or 2-fluorophenyl) may improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in AChE inhibitors .

Amine Modifications: The free methanamine group in the main compound contrasts with hydrochlorided or quinolylmethyl-substituted analogs. Free amines often serve as hydrogen-bond donors, enhancing interactions with biological targets like AChE .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is a common strategy for introducing aryl/heteroaryl groups at position 3, as seen in and .

AChE Inhibition (Relevance to Alzheimer’s Disease):

Compound 4 from ([1-(3-(2-fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl)methanamine) demonstrates nanomolar AChE inhibition. Structural similarities suggest the main compound could share this activity, especially if the pyridin-2-yl group enhances target affinity .

Kinase Inhibition (Cancer Therapeutics):

Crizotinib (), a pyrazole-based kinase inhibitor, highlights the importance of pyridinyl and piperidinyl groups in targeting ALK/ROS1 kinases. The main compound’s pyridin-2-yl group may position it as a candidate for kinase inhibitor optimization .

Physicochemical Properties:

- Purity : Most analogs (e.g., EN300-1659545, BD250260) are reported at 95% purity, suggesting reliable synthetic protocols for pyrazole-methanamine derivatives .

Biological Activity

The compound (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine , also known as 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine , has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research applications.

Overview

- Molecular Formula : C12H15FN4

- Molecular Weight : 234.27 g/mol

- CAS Number : 2098045-58-8

- Purity : Typically 95%

This compound contains a pyrazole ring substituted with a pyridine moiety and a fluoroethyl group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving pyridine derivatives and fluoroethyl-substituted pyrazoles.

- Catalytic Conditions : Specific catalysts and solvents are used to enhance yield and purity.

- Industrial Production : Large-scale synthesis may employ automated reactors for efficiency.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoroethyl group enhances metabolic stability and binding affinity, making this compound a valuable candidate for drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction.

- Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : Shows promise in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| (Target Compound) | High (IC50 = 10 µM) | Moderate (MIC = 32 µg/mL) | Yes |

| Compound A | Moderate | Low | Yes |

| Compound B | Low | High | No |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis involves reacting 2-fluoroethylamine with pyrazole-4-carboxaldehyde under catalytic conditions (e.g., palladium or copper catalysts) in solvents like DMF or THF. Key steps include:

- Fluoroethylation : Introducing the 2-fluoroethyl group via nucleophilic substitution .

- Pyrazole functionalization : Coupling with pyridin-2-yl groups using Suzuki-Miyaura cross-coupling .

- Yield optimization : Use flow chemistry for scalability and precise temperature control (50–80°C) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical techniques :

- NMR spectroscopy : Distinct peaks for the fluoroethyl group (δ 4.5–4.8 ppm for -CH2F) and pyridinyl protons (δ 8.0–8.5 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 263.1 .

- X-ray crystallography : Resolve regiochemistry of the pyrazole ring .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer activity : In vitro studies show IC50 values of 0.127–0.560 µM against breast (MCF-7) and lung (A549) cancer cell lines .

- Enzyme inhibition : Inhibits cyclin-dependent kinase 2 (CDK2) with Ki = 12 nM, suggesting potential in cell cycle regulation .

Advanced Research Questions

Q. How does the fluoroethyl group influence binding affinity and selectivity in biological targets?

- Mechanistic insight :

- Lipophilicity enhancement : The fluoroethyl group increases membrane permeability (logP = 1.9) .

- Hydrogen bonding : Fluorine participates in weak H-bonds with kinase active sites (e.g., CDK2’s ATP-binding pocket) .

- Comparative studies : Replace fluoroethyl with chloroethyl or methyl groups; fluoroethyl analogs show 3× higher selectivity for CDK2 over CDK1 .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Data reconciliation :

| Parameter | Study A | Study B |

|---|---|---|

| IC50 (MCF-7) | 0.127 µM | 0.45 µM |

| CDK2 inhibition (Ki) | 12 nM | 18 nM |

- Root causes : Variability in assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using recombinant CDK2 and fixed ATP (1 mM) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- In silico approaches :

- Docking studies : Prioritize derivatives with stronger π-π stacking between pyridinyl and kinase hydrophobic pockets (AutoDock Vina) .

- ADMET prediction : Optimize solubility (AlogPS) by adding polar substituents (e.g., -OH or -NH2) to the pyrazole ring .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Key issues :

- Racemization : Avoid high temperatures (>100°C) during fluoroethylation .

- Byproduct formation : Monitor intermediates via LC-MS; use scavenger resins to remove reactive aldehydes .

Methodological Recommendations

- Synthetic chemistry : Optimize regioselectivity using directing groups (e.g., -Bpin) during pyrazole functionalization .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .

- Data reporting : Use CONSORT-like guidelines for in vitro studies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.